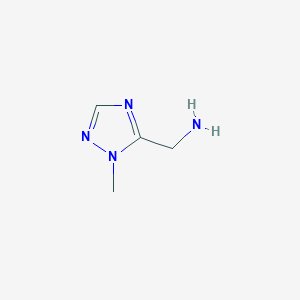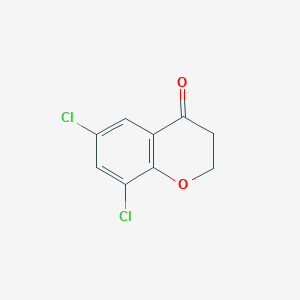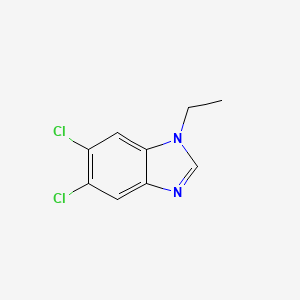
3-(4-Methoxyphenoxy)azetidine
Descripción general
Descripción
3-(4-Methoxyphenoxy)azetidine is a chemical compound with the linear formula C10H14O2N1Cl1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of azetidines, including this compound, has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string COC1=CC=C (C=C1)OC2CNC2.Cl . The InChI key for this compound is VPPOGXAOHZSAQQ-UHFFFAOYSA-N .Chemical Reactions Analysis
Azetidines, including this compound, have been used in various chemical reactions. For instance, the aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component, is one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis
This compound is a solid compound . It is classified as a Combustible Solid under the Storage Class Code 11 . The flash point is not applicable .Aplicaciones Científicas De Investigación
Anticancer Applications
3-(4-Methoxyphenoxy)azetidine derivatives have shown significant potential in cancer treatment. For instance, a study by Parmar et al. (2021) discovered potent antitumor agents with a thiourea compound bearing the 3-(4-methoxyphenyl)azetidine moiety. These compounds displayed strong anticancer activity against various human cancer cell lines, including lung, prostate, breast, liver, colon, ovarian, skin, brain, and kidney cancers. The study emphasizes the potent activity of these compounds in inhibiting cancer cell growth, with some showing more efficacy than traditional chemotherapeutic agents.
Tubulin-Targeting Antitumor Agents
Another notable application is in the development of tubulin-targeting antitumor agents. Greene et al. (2016) in their research published in the Journal of Medicinal Chemistry, investigated a series of 3-phenoxy-1,4-diarylazetidin-2-ones, which included derivatives of this compound. These compounds demonstrated potent antiproliferative effects in breast cancer cells and were effective in inhibiting the polymerization of tubulin, which is crucial for cancer cell growth and division.
Synthesis and Chemical Properties
From a chemical synthesis perspective, studies have explored the efficient synthesis and functionalization of azetidine derivatives, including this compound. Denis et al. (2018) in their paper published in Organic Letters described the preparation of 3,3-Diarylazetidines from N-Cbz azetidinols, highlighting the role of azetidines in accessing under-explored chemical spaces for drug discovery. This research contributes to the broader understanding of azetidine synthesis and its potential applications in medicinal chemistry.
Potential in Neurological Research
Azetidine derivatives, including this compound, have also been studied in the context of neurological research. For example, Faust et al. (2010) in the European Journal of Medicinal Chemistry investigated azetidine derivatives as GABA-uptake inhibitors. Thesestudies provided insights into the potential of azetidine derivatives in modulating neurotransmitter activity, which is crucial in various neurological disorders.
Applications in Material Science
In the realm of material science, azetidines, including variants of this compound, are explored for their unique properties. Ye et al. (2011) in their study published in Angewandte Chemie, discussed the synthesis of azetidin-3-ones through gold-catalyzed oxidation of alkynes, showcasing the versatility of azetidine compounds in synthetic chemistry and their potential applications in material science.
Use in Agricultural Science
Azetidine derivatives also find applications in agricultural science. Pitman et al. (1977) in their research in Plant Physiology explored the effects of azetidine-2-carboxylic acid on ion uptake and release in barley roots. This research contributes to our understanding of plant physiology and the potential role of azetidine derivatives in agricultural applications.
Safety and Hazards
Direcciones Futuras
Azetidines, including 3-(4-Methoxyphenoxy)azetidine, have been used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both synthetic methodology and application of azetidines that have been published in recent years with a focus on the most recent advances, trends, and future directions .
Propiedades
IUPAC Name |
3-(4-methoxyphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-12-8-2-4-9(5-3-8)13-10-6-11-7-10/h2-5,10-11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAURHKCYODXSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70604059 | |
| Record name | 3-(4-Methoxyphenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70604059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
954220-70-3 | |
| Record name | 3-(4-Methoxyphenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70604059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1603451.png)






